3,4-dimethoxy-N-[4-(methylsulfamoyl)phenyl]benzamide
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Overview
Description
3,4-dimethoxy-N-[4-(methylsulfamoyl)phenyl]benzamide is an organic compound characterized by the presence of methoxy groups and a methylsulfamoyl phenyl group attached to a benzamide core
Preparation Methods
The synthesis of 3,4-dimethoxy-N-[4-(methylsulfamoyl)phenyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzoic acid and 4-(methylsulfamoyl)aniline.
Coupling Reaction: The carboxylic acid group of 3,4-dimethoxybenzoic acid is activated using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Amide Bond Formation: The activated carboxylic acid reacts with 4-(methylsulfamoyl)aniline to form the desired benzamide compound.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow processes.
Chemical Reactions Analysis
3,4-dimethoxy-N-[4-(methylsulfamoyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium hydride and alkyl halides.
Scientific Research Applications
3,4-dimethoxy-N-[4-(methylsulfamoyl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme inhibition or protein binding due to its structural features.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-[4-(methylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 3,4-dimethoxy-N-[4-(methylsulfamoyl)phenyl]benzamide include:
3,4-dimethoxy-N-[4-(methylamino)sulfonyl]phenyl]benzamide: Similar structure but with a methylamino group instead of a methylsulfamoyl group.
3,4-dimethoxy-N-[3-(methylsulfamoyl)phenyl]benzamide: Similar structure but with the methylsulfamoyl group in a different position on the phenyl ring.
These compounds share structural similarities but may exhibit different chemical and biological properties due to variations in their functional groups and substitution patterns.
Properties
IUPAC Name |
3,4-dimethoxy-N-[4-(methylsulfamoyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-17-24(20,21)13-7-5-12(6-8-13)18-16(19)11-4-9-14(22-2)15(10-11)23-3/h4-10,17H,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKOEIAPULTFMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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